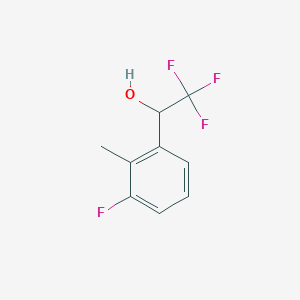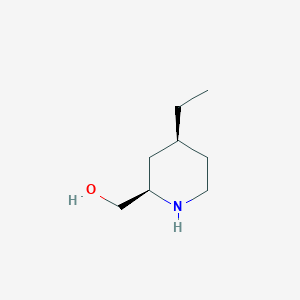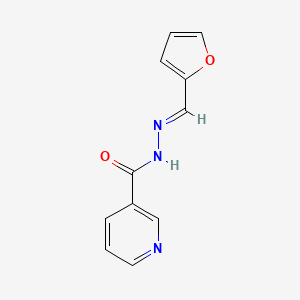
2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid: is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with nitro groups at positions 3 and 5, and an acetic acid moiety at position 1. The presence of nitro groups makes it a highly reactive compound, which can be utilized in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 1H-pyrazole followed by the introduction of the acetic acid moiety. One common method involves the following steps:
Nitration of 1H-pyrazole: This step involves the reaction of 1H-pyrazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at positions 3 and 5.
Introduction of Acetic Acid Moiety: The nitrated pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitropyrazole derivatives.
Reduction: Formation of 3,5-diamino-1H-pyrazol-1-yl acetic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactive nature and ability to form various derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-dinitro-1H-pyrazole: Lacks the acetic acid moiety, making it less reactive in certain applications.
2-(1H-pyrazol-1-yl)acetic acid: Lacks the nitro groups, resulting in different reactivity and applications.
3,5-diamino-1H-pyrazol-1-yl acetic acid: Formed by the reduction of 2-(3,5-dinitro-1H-pyrazol-1-yl)acetic acid, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both nitro groups and an acetic acid moiety, which confer high reactivity and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H4N4O6 |
|---|---|
Molecular Weight |
216.11 g/mol |
IUPAC Name |
2-(3,5-dinitropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H4N4O6/c10-5(11)2-7-4(9(14)15)1-3(6-7)8(12)13/h1H,2H2,(H,10,11) |
InChI Key |
AZSKCTKKFSJBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



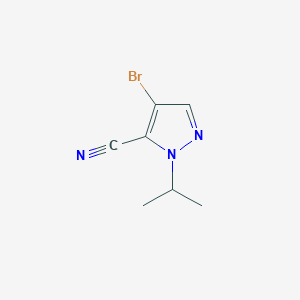


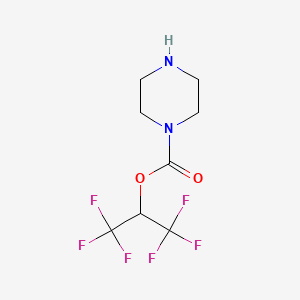
![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
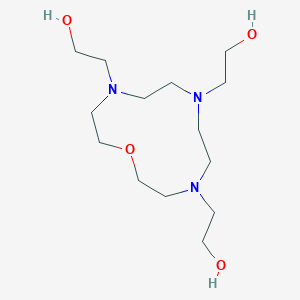

![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)
